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2-Ethyl-5-methoxypyrazine - 68039-50-9

2-Ethyl-5-methoxypyrazine

Catalog Number: EVT-3193021
CAS Number: 68039-50-9
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Ethyl-5-methoxypyrazine is a member of the pyrazine family, which are nitrogen-containing heterocyclic compounds known for their distinctive aromas and flavors. This compound is particularly noted for its role in the sensory properties of various foods and beverages, contributing to the characteristic flavors found in certain wines and other products. The presence of methoxypyrazines in grapes and wines has been extensively studied due to their impact on flavor profiles, particularly in varietals such as Cabernet Sauvignon and Merlot .

Source

2-Ethyl-5-methoxypyrazine is primarily derived from natural sources, notably grapes, where it is synthesized during the maturation process. The synthesis begins in the berry ovary and is completed shortly before the berries change color, typically 2 to 3 weeks prior to harvest . In addition to its natural occurrence, this compound can also be synthesized through various chemical methods.

Classification

Chemically, 2-Ethyl-5-methoxypyrazine belongs to the class of compounds known as methoxypyrazines. These compounds are characterized by their pyrazine ring structure, which includes nitrogen atoms at positions 1 and 4 of the ring. They are classified based on their alkyl and methoxy substituents, which influence their sensory properties.

Synthesis Analysis

The synthesis of 2-Ethyl-5-methoxypyrazine can be achieved through several methods:

  1. Condensation Reactions: One common synthetic route involves the condensation of α-aminoketones or α-aminoaldehydes with diketones. This method facilitates the formation of the pyrazine ring under controlled conditions .
  2. Maillard Reaction: Industrially, this compound can be produced through the Maillard reaction, a complex series of reactions between amino acids and reducing sugars that occur during cooking or processing of food. This reaction is crucial for developing flavors in various food products.
  3. Extraction Techniques: In addition to synthetic methods, extraction techniques such as liquid-liquid extraction and solid-phase extraction are utilized to isolate 2-Ethyl-5-methoxypyrazine from natural sources like wine .
Molecular Structure Analysis

The molecular structure of 2-Ethyl-5-methoxypyrazine can be represented as follows:

  • Molecular Formula: C8_{8}H10_{10}N2_{2}O
  • Molecular Weight: Approximately 150.18 g/mol

The structural formula features a pyrazine ring with an ethyl group at the 2-position and a methoxy group at the 5-position. The arrangement of these substituents significantly influences the compound's aroma profile.

Chemical Reactions Analysis

2-Ethyl-5-methoxypyrazine can undergo several chemical reactions:

  1. Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, potentially leading to the formation of pyrazine oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  2. Reduction: Reduction reactions may occur under certain conditions, typically involving agents like lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The compound can also participate in substitution reactions where functional groups are replaced by others, such as halogenation or alkylation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to light yellow liquid.
  • Odor: Characterized by a strong green bell pepper aroma, which is significant in wine flavors.
  • Boiling Point: Approximately 150 °C (302 °F).

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and diethyl ether but less soluble in water.
  • Stability: Generally stable under normal conditions but may degrade when exposed to extreme temperatures or reactive chemicals.
Applications

Scientific Uses

2-Ethyl-5-methoxypyrazine has significant applications in food science, particularly in:

  • Flavor Enhancement: Used as a flavoring agent in food products due to its characteristic aroma.
  • Wine Production: Plays a crucial role in defining the sensory characteristics of wines, particularly red varietals.
  • Research Studies: Investigated for its biosynthesis pathways and interactions with other flavor compounds in grapes and wines .

Properties

CAS Number

68039-50-9

Product Name

2-Ethyl-5-methoxypyrazine

IUPAC Name

2-ethyl-5-methoxypyrazine

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C7H10N2O/c1-3-6-4-9-7(10-2)5-8-6/h4-5H,3H2,1-2H3

InChI Key

WPGWHDYIRYZAHO-UHFFFAOYSA-N

SMILES

CCC1=CN=C(C=N1)OC

Solubility

soluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Canonical SMILES

CCC1=CN=C(C=N1)OC

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